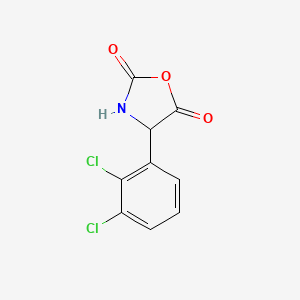

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione

Description

Properties

Molecular Formula |

C9H5Cl2NO3 |

|---|---|

Molecular Weight |

246.04 g/mol |

IUPAC Name |

4-(2,3-dichlorophenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H5Cl2NO3/c10-5-3-1-2-4(6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |

InChI Key |

NBHBOWAOICCNNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to oxazolidine-2,4-diones, including 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione, involves the cyclization reaction of carbamate derivatives with 2-hydroxycarboxylic acid esters. This method is well-documented in patent literature and provides high yields and purity of the target compound.

Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

-

- Carbamate of the general formula $$ R^1-NH-COOR^4 $$, where $$ R^1 $$ is an aryl group such as 2,3-dichlorophenyl.

- 2-Hydroxycarboxylic acid esters of the formula $$ R^2-COO-R^5 $$, where $$ R^2 $$ and $$ R^5 $$ are alkyl or aryl groups.

-

- Temperature range: 80°C to 250°C.

- The reaction can proceed in the presence or absence of a catalyst.

- Common solvents or neat conditions may be used depending on the substrate solubility.

-

- The carbamate nitrogen attacks the ester carbonyl carbon of the 2-hydroxycarboxylic acid ester.

- Intramolecular cyclization occurs, forming the oxazolidine-2,5-dione ring.

- Elimination of alcohol or other leaving groups completes the ring closure.

-

- The process yields 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione with good yield and high purity.

Alternative Method: Reaction of Isocyanates with 2-Hydroxycarboxylic Acid Esters

- This method involves the direct reaction of 2,3-dichlorophenyl isocyanate with 2-hydroxycarboxylic acid esters.

- It proceeds similarly via nucleophilic attack and cyclization.

- However, the carbamate method is generally preferred due to milder conditions and better control over purity.

Data Table: Summary of Preparation Conditions

Research Discoveries and Improvements

- The use of carbamates instead of isocyanates reduces the handling of toxic reagents and improves safety.

- Optimization of temperature and catalyst presence can enhance yield and reduce side products.

- The reaction tolerates various substitutions on the aryl ring, including halogens like chlorine, which is essential for synthesizing 4-(2,3-Dichlorophenyl) derivatives.

- Recent studies have explored solvent-free conditions and microwave-assisted synthesis to improve reaction efficiency and sustainability, although these are less documented in patents.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: It can be reduced to form oxazolidines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Oxazolidines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of substituted amides with aromatic carbonic acid esters. This process can be optimized by varying temperature and the presence of catalysts such as sodium methylate or tertiary amines. The resulting compound exhibits a unique structure that contributes to its reactivity and potential applications in medicinal chemistry and material sciences .

Antimicrobial Properties

Research has indicated that oxazolidine derivatives, including 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione, possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. Studies have shown that modifications in the oxazolidine structure can enhance their efficacy against resistant bacterial strains .

Anticancer Activity

There is emerging evidence that oxazolidine derivatives exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. This makes 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione a subject of interest for further research in cancer therapeutics .

Chromatographic Techniques

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione can be effectively analyzed using high-performance liquid chromatography (HPLC). For instance, reverse phase HPLC methods have been developed to separate this compound from other components in a mixture. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is preferred .

| Analytical Method | Description | Applications |

|---|---|---|

| HPLC | Reverse phase chromatography for separation and analysis | Isolation of impurities, pharmacokinetics |

| NMR | Nuclear Magnetic Resonance for structural elucidation | Characterization of chemical structure |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidine derivatives revealed that 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Case Study 2: Anticancer Research

In another investigation focused on cancer cell lines (e.g., HeLa and MCF-7), 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione was found to induce cell death through apoptosis at concentrations lower than those required for conventional chemotherapeutics. The study highlighted its potential as a lead compound for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The oxazolidine-2,5-dione scaffold is highly modifiable, with substituents dictating physicochemical and functional properties. Below is a comparative analysis of key analogs:

Functional and Application-Based Comparisons

Electron-Withdrawing Substituents

- Chlorinated Phenyl Groups: The 2,3-dichlorophenyl and 4-chlorophenyl analogs exhibit distinct electronic effects.

- Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) : This fungicide leverages the 3,5-dichlorophenyl group for agricultural efficacy, highlighting how chlorine positioning affects bioactivity .

Alkyl and Functionalized Substituents

- 4-(sec-Butyl)oxazolidine-2,5-dione : The sec-butyl group increases hydrophobicity, making it suitable for hydrophobic interaction studies. Its lack of halogen atoms contrasts sharply with chlorinated analogs .

Fluorinated Analogs

Research and Commercial Relevance

Market and Availability

Most analogs, including 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione, are marketed as rare chemicals (e.g., Accela’s SY225269, priced at $650/5g but listed as out of stock) . In contrast, vinclozolin is commercially produced as a pesticide, reflecting its established agrochemical role .

Biological Activity

4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

- Chemical Name : 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione

- Molecular Formula : CHClNO

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione has been primarily studied in the context of its antifungal properties. Research indicates that it exhibits significant activity against several phytopathogenic fungi.

Antifungal Activity

-

Efficacy Against Fungi :

- The compound has shown high effectiveness against fungal pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea, which are responsible for significant crop losses in agriculture .

- A study demonstrated that at concentrations as low as 100 ppm, the compound inhibited spore germination and mycelial growth of these fungi.

- Mechanism of Action :

Study 1: Efficacy in Agricultural Applications

In a controlled field trial, 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione was applied to crops affected by Botrytis cinerea. The results indicated:

- Reduction in Disease Incidence : A 70% reduction in disease incidence compared to untreated controls.

- Yield Improvement : Treated plants exhibited a 25% increase in yield.

Study 2: Toxicological Assessment

A toxicological study conducted on male Wistar rats evaluated the safety profile of the compound. Key findings included:

- Dosage Levels : Rats were administered doses of 100, 300, and 1000 mg/kg.

- Observation Period : Animals were monitored for a total of 90 days.

- Results :

Table 1: Antifungal Activity Against Various Pathogens

| Pathogen | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Sclerotinia sclerotiorum | 100 | 85 |

| Botrytis cinerea | 100 | 70 |

| Fusarium oxysporum | 200 | 60 |

Table 2: Toxicological Effects in Wistar Rats

| Dosage (mg/kg) | Body Weight Change (%) | Hemoglobin Level (g/dL) | Observations |

|---|---|---|---|

| Control | N/A | 14.5 | Normal |

| 100 | +1.5 | 14.3 | Normal |

| 300 | +0.5 | 14.1 | Normal |

| 1000 | -0.5 | 13.8 | Slight decrease observed |

Q & A

Basic: What synthetic routes are established for 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione, and which analytical techniques confirm its structural integrity?

The synthesis typically involves cyclization of substituted phenyl precursors with carbonyl reagents. For example, analogous oxazolidinediones (e.g., 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione) are synthesized via condensation reactions followed by crystallization . Key analytical methods include:

- X-ray crystallography for precise bond-length and stereochemical validation (as demonstrated for structurally related compounds) .

- NMR spectroscopy to confirm regioselectivity and purity, particularly for detecting halogenated aromatic protons.

- Mass spectrometry to verify molecular weight and fragmentation patterns.

Basic: How can researchers ensure reproducibility in synthesizing this compound amid variable reaction conditions?

Reproducibility requires rigorous Design of Experiments (DOE) methodologies. For instance:

- Factorial design identifies critical variables (e.g., temperature, stoichiometry, solvent polarity) and their interactions, reducing trial-and-error approaches .

- Statistical process control monitors batch consistency, as highlighted in chemical engineering frameworks for reaction optimization .

Advanced: What computational strategies predict the reactivity and stability of this compound, and how do they align with experimental data?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example, ICReDD integrates computational reaction path searches with experimental validation to predict regioselectivity in halogenated systems . Discrepancies between computational and experimental results often arise from solvent effects or unaccounted intermediates, requiring iterative refinement of models .

Advanced: How should researchers resolve discrepancies between theoretical predictions and experimental data in reaction mechanisms?

- Multivariate analysis isolates confounding variables (e.g., solvent polarity, catalyst loading) using DOE principles .

- Hybrid computational-experimental workflows , such as those at ICReDD, iteratively refine quantum chemical models using experimental kinetic data to reconcile differences .

Methodological: What safety protocols are critical when handling intermediates during synthesis?

- Risk assessment for halogenated by-products (e.g., chlorinated intermediates) requires adherence to institutional Chemical Hygiene Plans , including fume hood use and waste neutralization protocols .

- Real-time monitoring of exothermic reactions via calorimetry prevents thermal runaway, especially in cyclization steps.

Experimental Design: How can factorial design optimize yield while minimizing experimental trials?

- Full or fractional factorial designs systematically vary factors (e.g., temperature, catalyst concentration) to identify optimal conditions. For example, a 2³ design (three factors at two levels) reduces trials by 50% while quantifying interaction effects .

- Response surface methodology (RSM) models non-linear relationships, enabling precise yield maximization .

Process Design: What reactor configurations enhance scalability for this compound’s synthesis?

- Microreactors improve heat/mass transfer for exothermic cyclization steps, reducing side reactions .

- Process control systems (e.g., PID controllers) maintain steady-state conditions during continuous-flow synthesis, critical for halogen-sensitive reactions .

Comparative Analysis: How can researchers compare this compound’s properties with structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.